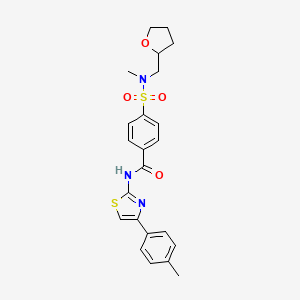
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS No. 868675-97-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.
The molecular formula of the compound is C21H22N4O4S2, with a molecular weight of 458.6 g/mol. The structure includes a thiazole ring, which is known for its biological relevance, particularly in medicinal chemistry.
- Tubulin Interaction : Similar to other thiazole derivatives, this compound may interact with tubulin proteins, inhibiting their polymerization. This mechanism is crucial for halting cancer cell proliferation by arresting cells in the G2/M phase of the cell cycle .
- Antimicrobial Activity : The sulfamoyl group in the structure suggests potential antimicrobial properties, which have been observed in related compounds. Sulfonamide derivatives often display significant activity against various bacterial strains and may be effective against Mycobacterium tuberculosis as well .
Antitubercular Activity
Recent studies have focused on evaluating the anti-tubercular properties of thiazole derivatives. For instance, a series of compounds similar to our target compound were tested against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity . While specific data on our compound's efficacy is limited, its structural analogs suggest a promising avenue for further exploration.
Anticancer Activity
Thiazole derivatives have shown considerable promise as anticancer agents due to their ability to inhibit tubulin polymerization. In vitro studies indicated that certain thiazole compounds can induce apoptosis in cancer cells and overcome multidrug resistance . The specific activity of our compound remains to be fully elucidated but aligns with these findings.
Case Studies
- In Vivo Efficacy : In vivo studies using xenograft models demonstrated that similar thiazole compounds could significantly reduce tumor size without apparent neurotoxicity at effective doses . This highlights the potential for clinical applications of compounds like this compound.
- Cytotoxicity Assessments : Compounds within the same structural class have been evaluated for cytotoxicity against human embryonic kidney (HEK-293) cells, revealing low toxicity profiles which are essential for therapeutic development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4S2 |
| Molecular Weight | 458.6 g/mol |
| CAS Number | 868675-97-2 |
| Potential Activity | Antitubercular, Anticancer |
| IC50 (related compounds) | 1.35 - 2.18 μM |
| Cytotoxicity (HEK-293 cells) | Low toxicity |
Properties
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-5-7-17(8-6-16)21-15-31-23(24-21)25-22(27)18-9-11-20(12-10-18)32(28,29)26(2)14-19-4-3-13-30-19/h5-12,15,19H,3-4,13-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUYIYKKAMBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














